molecular formula C6H10O2 B083380 4-Hydroxycyclohexanone CAS No. 13482-22-9

4-Hydroxycyclohexanone

Cat. No. B083380
CAS RN: 13482-22-9
M. Wt: 114.14 g/mol
InChI Key: BXBJZYXQHHPVGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Hydroxycyclohexanone can be synthesized through various methods. One common method involves the condensation of cyclohexanone with 4-hydroxybenzaldehyde using dry HCl as a catalyst, leading to the formation of specific cyclohexanone derivatives. These derivatives can then undergo further reactions to produce a novel class of polyesters, polyurethanes, and epoxy resins, showcasing the versatility of 4-hydroxycyclohexanone in polymer synthesis (Diakoumakos & Mikroyannidis, 1994).

Molecular Structure Analysis

The molecular and crystal structures of 4-hydroxycyclohexanone derivatives have been elucidated using X-ray diffraction analysis. For example, a study determined the structure of a 4-hydroxy derivative, revealing orthorhombic single crystals, significant hydrogen bonding, and a flattened enone fragment and cyclohexanone ring, highlighting the structural intricacies of these compounds (Kutulya et al., 2008).

Chemical Reactions and Properties

4-Hydroxycyclohexanone undergoes various chemical reactions, demonstrating its reactivity and functional versatility. It can be transformed into differentially substituted products through reactions like enzymatic asymmetric reduction, showcasing its potential in producing chirally pure compounds (Wada et al., 2003). Moreover, its derivatives participate in reactions that are crucial for synthesizing materials with enhanced thermal stability and solubility, useful in advanced material applications (Diakoumakos & Mikroyannidis, 1994).

Physical Properties Analysis

The physical properties of 4-hydroxycyclohexanone and its derivatives, such as solubility and thermal stability, are significantly influenced by the introduction of various substituent groups. These properties are crucial for their applications in creating polymers with desirable characteristics for industrial applications (Diakoumakos & Mikroyannidis, 1994).

Scientific Research Applications

  • Enantioselective Deprotonation : 4-Hydroxycyclohexanone derivatives can be used for enantioselective deprotonation, producing non-racemic enolates when reacted with chiral lithium amides. This process finds application in the synthesis of enantiomerically enriched compounds (Majewski & Mackinnon, 1994).

  • Catalysis : Mutants of cyclohexanone monooxygenase (CHMO) have been used as catalysts for Baeyer-Villiger oxidation of 4-hydroxycyclohexanone. This indicates its potential use in biocatalysis and organic synthesis (Kayser & Clouthier, 2006).

  • Conformational Analysis : The conformational analysis of 4-hydroxycyclohexanone oxime has been performed using NMR spectroscopy. Such studies are important in understanding the structural aspects of chemical compounds (Trager & Huitric, 1967).

  • Synthesis of Polyesters, Polyurethanes, and Epoxy Resins : Derivatives of 4-hydroxycyclohexanone have been used in the synthesis of novel classes of polymers, demonstrating its role in materials science (Diakoumakos & Mikroyannidis, 1994).

  • Pharmaceutical Applications : A class of new 4-amino-4-arylcyclohexanones and their derivatives synthesized from 4-hydroxycyclohexanone have been found to have analgesic and narcotic antagonist activities, indicating its potential in drug development (Blackstone & Bowman, 1999).

  • Chemoenzymatic Synthesis : Cyanohydrins of O-protected 4-hydroxycyclohexanones are used in the chemoenzymatic synthesis of compounds like Isorengyol and Rengyol, highlighting its role in organic synthesis (Kobler & Effenberger, 2006).

  • Production of Doubly Chiral Compounds : 4-Hydroxycyclohexanone has been used in the enzymatic synthesis of doubly chiral compounds, demonstrating its utility in stereochemistry (Wada et al., 2003).

Safety And Hazards

4-Hydroxycyclohexanone is considered hazardous. It is flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It may also cause respiratory irritation .

Future Directions

Future research could focus on the effect of mutations in the active site of cyclohexanone monooxygenase (CHMO) on its enantioselectivity toward 4-hydroxycyclohexanone .

properties

IUPAC Name

4-hydroxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBJZYXQHHPVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337621
Record name 4-Hydroxycyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxycyclohexanone

CAS RN

13482-22-9
Record name 4-Hydroxycyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13482-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxycyclohexanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxycyclohexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
513
Citations
I Polyak, MT Reetz, W Thiel - The Journal of Physical Chemistry B, 2013 - ACS Publications
… Here we study the desymmetrization of another substituted cyclohexanone, 4-hydroxycyclohexanone (1), catalyzed by the wild-type (WT) enzyme from Rhodococcus sp. as well as the …
Number of citations: 43 pubs.acs.org
P Radlick, HT Crawford - The Journal of Organic Chemistry, 1972 - ACS Publications
(1) Fellow of theAlfred P. Sloan Foundation. high-yielding route to this compound. Jones and Sondheimer2 developed a route, later modified by Trager, 3 which required the selective …
Number of citations: 0 pubs.acs.org
DE Emmert, D Lednicer - Organic Preparations and Procedures, 1969 - Taylor & Francis
Our initial attempts to carry out this procedure gave very erratic results. We wish to report a set of modified experimental conditions which in our hands have proved very reproducible. …
Number of citations: 2 www.tandfonline.com
RD Stolow - Journal of the American Chemical Society, 1962 - ACS Publications
… The infrared spectrum of a 0.0024 M solution of 4-hydroxycyclohexanone (I) in tetrachloroethylene6 exhibits two absorption bands in the region 30004000 cm.-1. The concentration …
Number of citations: 9 pubs.acs.org
E Kleinpeter, P Werner, T Linker - Tetrahedron, 2017 - Elsevier
… esters 15–17 were synthesized from 1,4-dihydroxycyclohexane in high yield in two steps: Selective oxidation of one hydroxy group by Jones reagent afforded 4-hydroxycyclohexanone …
Number of citations: 6 www.sciencedirect.com
WF Trager, BJ Nist, AC Huitric - Tetrahedron Letters, 1965 - Elsevier
As (v,-vA) approaches JAB proton X Is coupled to protons A and B behaving as a set [strong coupling(2) or virtual coupling(3)] and tndlvidual values of JAx and JBx can no longer be …
Number of citations: 13 www.sciencedirect.com
RD Stolow, TW Giants, RR Krikorian… - The Journal of …, 1972 - ACS Publications
In conformationalstudies of 4-hydroxycyclohex-anones, 2 a key compound needed for comparison was r-2, c-6-dimethyl-c-4-hydroxycyclohexanone3 (1), mp 66. We wish to report the …
Number of citations: 6 pubs.acs.org
WF Trager, AC Huitric - Journal of Pharmaceutical Sciences, 1967 - Elsevier
… The conformational free energy of the hydroxyl group of 4-hydroxycyclohexanone oxime has been found … and 4-hydroxycyclohexanone in the corresponding solvents. Comparison of the …
Number of citations: 4 www.sciencedirect.com
I Huber, I Zupkó, A Gyovai, P Horváth, E Kiss… - Research on Chemical …, 2019 - Springer
… A solution of 0.1 mol (1.141 g) 4-hydroxycyclohexanone and 0.2 mol of the appropriate arylaldehyde in 15 mL of glacial acetic acid was treated with 4 drops of concentrated sulfuric acid…
Number of citations: 8 link.springer.com
WF Trager, BJ Nist, AC Huitric - Journal of Pharmaceutical Sciences, 1967 - Elsevier
Significant differences are observed in the NMR spectra of cis-1,4-cyclohexanediol and 4-hydroxycyclohexanone measured in different solvents. For the diol the differences are shown …
Number of citations: 7 www.sciencedirect.com

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